

2-Amino-3-methylbutanenitrile CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-methylbutanenitrile

Cat. No.: B2875924

[Get Quote](#)

Technical Guide: 2-Amino-3-methylbutanenitrile

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-3-methylbutanenitrile**, a key chemical intermediate. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and critical safety information, tailored for professionals in research and pharmaceutical development.

Chemical Identification and Properties

2-Amino-3-methylbutanenitrile, also known as α -aminoisovaleronitrile, is the nitrile analog of the proteinogenic amino acid valine. It serves as a versatile building block in organic synthesis. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Chemical Identifiers

Identifier	Value
Chemical Name	2-Amino-3-methylbutanenitrile
Synonyms	2-amino-3-methylbutyronitrile, α -aminoisovaleronitrile
CAS Number	4475-96-1 [1]
Molecular Formula	C ₅ H ₁₀ N ₂ [1]
IUPAC Name	2-amino-3-methylbutanenitrile [1]

| InChIKey | ZMMPZEFSSVTIIW-UHFFFAOYSA-N[\[1\]](#) |

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	98.15 g/mol [1]
Monoisotopic Mass	98.0844 Da [1]
Physical Description	Colorless liquid (reported)
Topological Polar Surface Area	49.8 Å ² [1]

| XLogP3-AA (Predicted) | 0.4[\[1\]](#) |

Synthesis Protocol: Strecker Synthesis

The most common and direct method for synthesizing α -aminonitriles like **2-Amino-3-methylbutanenitrile** is the Strecker synthesis. This one-pot, three-component reaction involves an aldehyde, ammonia, and a cyanide source.[\[2\]](#)[\[3\]](#) The reaction proceeds via the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[\[3\]](#)

Experimental Protocol: General Procedure

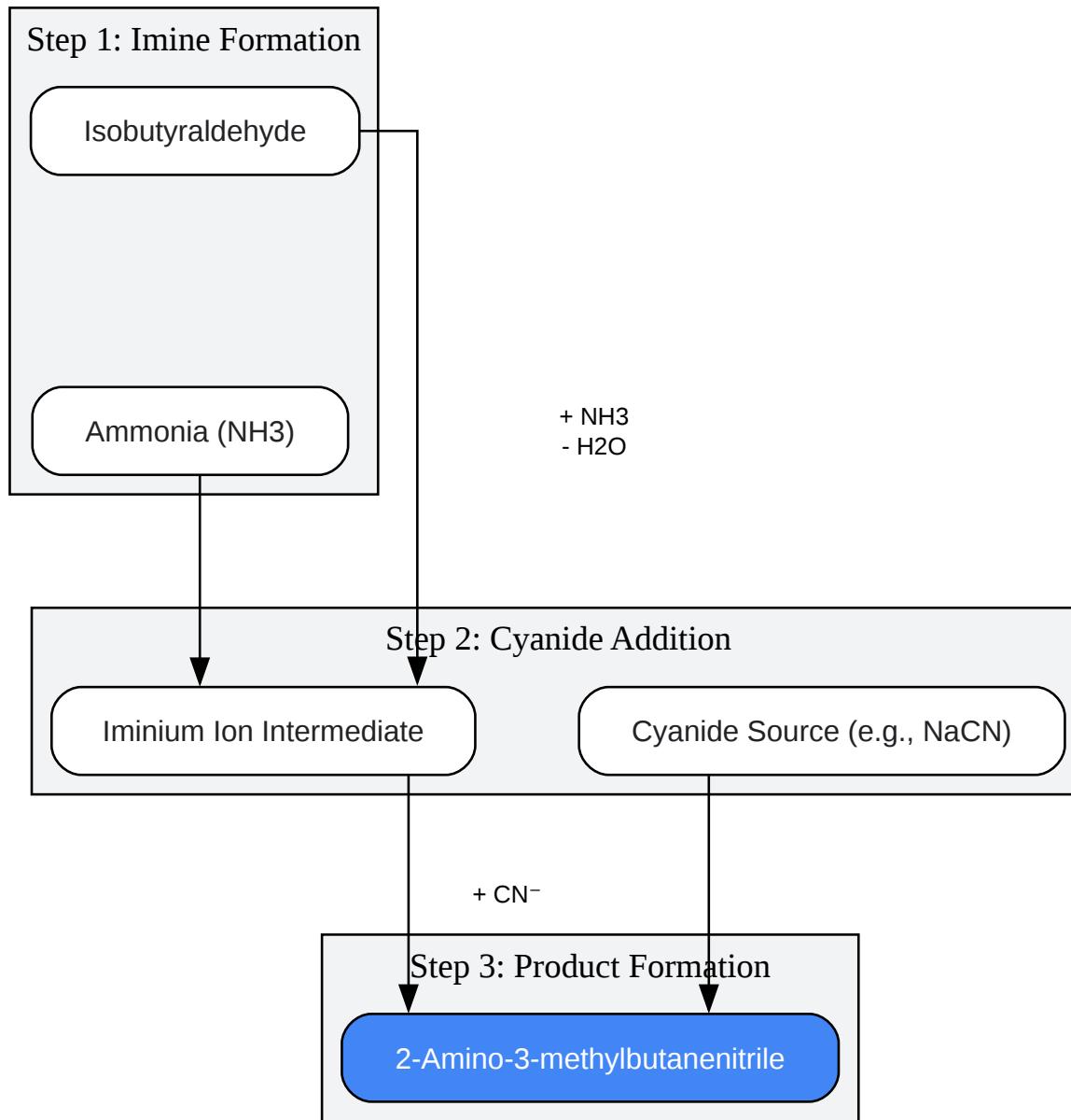
This protocol is a representative example for the synthesis of **2-Amino-3-methylbutanenitrile**.

Caution: This reaction should only be performed by trained chemists in a well-ventilated fume

hood due to the use of highly toxic cyanide.

- **Imine Formation:**

- In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutyraldehyde (1.0 eq) in an appropriate solvent such as methanol or a buffered aqueous medium.
- Cool the solution in an ice bath (0-5 °C).
- Add a solution of ammonia or ammonium chloride (1.0-1.2 eq) dropwise to the cooled aldehyde solution while stirring.
- Allow the mixture to stir at low temperature for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.


- **Nucleophilic Addition of Cyanide:**

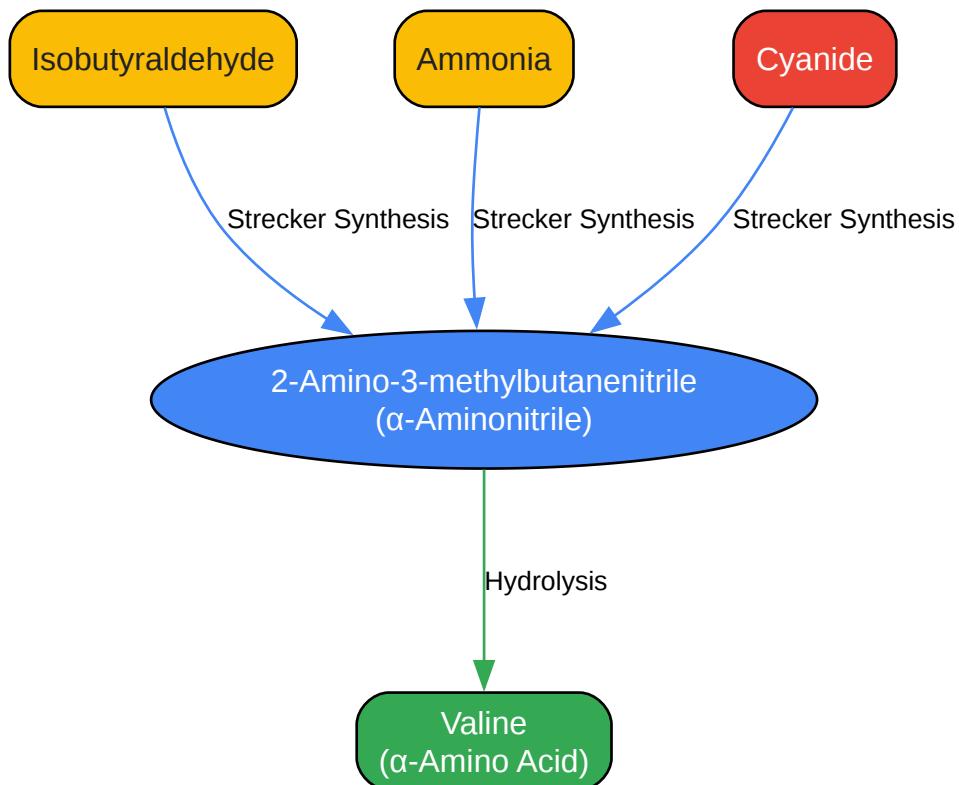
- While maintaining the low temperature, slowly add a solution of a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN) (1.0-1.1 eq), to the reaction mixture. The use of trimethylsilyl cyanide (TMSCN) can also be employed.^[4]
- Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

- **Work-up and Isolation:**

- Once the reaction is complete, quench the mixture carefully with water.
- Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude **2-Amino-3-methylbutanenitrile**.
- The crude product can be purified further by vacuum distillation if necessary.

Below is a diagram illustrating the workflow of the Strecker synthesis for **2-Amino-3-methylbutanenitrile**.

[Click to download full resolution via product page](#)


Strecker Synthesis Workflow

Applications in Research and Drug Development

2-Amino-3-methylbutanenitrile is a valuable precursor for the synthesis of non-natural amino acids and their derivatives. Its structural similarity to valine makes it a key starting material for creating peptide mimics and other biologically active molecules.

- Amino Acid Synthesis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield racemic valine, demonstrating its role as a direct precursor.[5]
- Pharmaceutical Intermediates: α -Aminonitriles are recognized pharmacophores and are used as intermediates in the development of therapeutic agents. Notably, they are key structural motifs in certain classes of enzyme inhibitors, such as those targeting cysteine proteases like cathepsins, which are implicated in conditions like osteoporosis.[6]
- Prodrug Development: The broader class of amino acids and their derivatives are frequently used as moieties in prodrug design to improve properties such as bioavailability, solubility, and targeted delivery.[7]

The logical relationship of **2-Amino-3-methylbutanenitrile** to its precursors and key derivative product, the amino acid valine, is shown below.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-3-methylbutanenitrile CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2875924#2-amino-3-methylbutanenitrile-cas-number-lookup\]](https://www.benchchem.com/product/b2875924#2-amino-3-methylbutanenitrile-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com